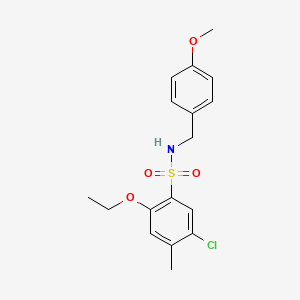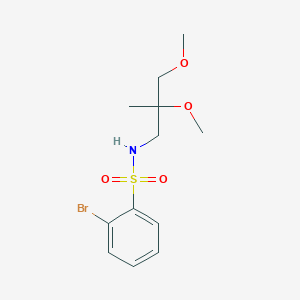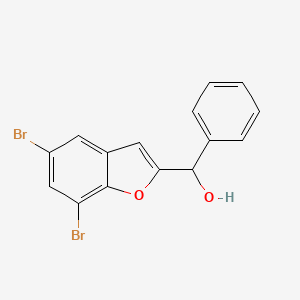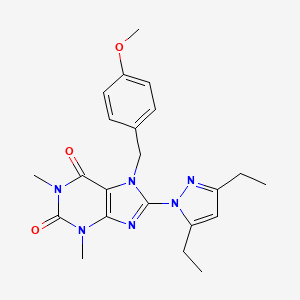
4-((3-(Methylsulfanyl)anilino)methyl)-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((3-(Methylsulfanyl)anilino)methyl)-1(2H)-phthalazinone” is a complex organic molecule. It contains a phthalazinone ring, which is a heterocyclic compound . It also has a methylsulfanyl group attached to an aniline group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and could involve various mechanisms . The presence of the aniline and methylsulfanyl groups could potentially make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
One notable application of derivatives of 4-((3-(Methylsulfanyl)anilino)methyl)-1(2H)-phthalazinone is in the development of anticancer and antimicrobial agents. The synthesis and evaluation of novel 1,4-disubstituted phthalazines, which are designed and synthesized derivatives, have shown higher activity against cancer cell lines compared to cisplatin controls in vitro. This highlights the potential for these compounds in cancer therapy (Juan Li et al., 2006). Additionally, derivatives have demonstrated antimicrobial properties against various bacteria and fungi, offering a new avenue for antimicrobial drug development (T. Önkol et al., 2008).
Applications in Polymer Science
In polymer science, the compound and its derivatives have been utilized to enhance the properties of materials. For instance, sulfonated 4-phenyl phthalazinone-based polybenzimidazoles were synthesized for use as proton exchange membranes in fuel cells, exhibiting excellent thermal stability, mechanical properties, and resistance to oxidation. These materials showed promising conductivities and low methanol permeability, making them suitable for fuel cell applications (Cheng Liu et al., 2014).
Antifungal Activity
Further research into phthalazinone derivatives has revealed significant antifungal activity, with certain compounds showing remarkable efficacy against dermatophytes and Cryptococcus neoformans. These findings provide valuable insights for the development of new antifungal agents, which are crucial in combating fungal infections (M. Derita et al., 2013).
Dual Activities in Asthma Management
Moreover, 4-(3-pyridyl)-1(2H)-phthalazinone derivatives have been identified to possess dual activities of thromboxane A2 synthetase inhibition and bronchodilation, representing a novel class of antiasthma agents. This dual functionality suggests their potential use in asthma management, providing a multifaceted approach to treatment (M. Yamaguchi et al., 1993).
Orientations Futures
Propriétés
IUPAC Name |
4-[(3-methylsulfanylanilino)methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-21-12-6-4-5-11(9-12)17-10-15-13-7-2-3-8-14(13)16(20)19-18-15/h2-9,17H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPDDKSDOWFJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(Methylsulfanyl)anilino)methyl)-1(2H)-phthalazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B2667814.png)



![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)





![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2667832.png)
